

Application Notes: Intrathecal Administration of Sendide in Mice

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Introduction

Sendide is a synthetic peptide analog of the endogenous neuropeptide Neuromedin S, designed to exhibit high affinity and selectivity for the Neuromedin S Receptor 2 (NMSR2), a G-protein coupled receptor (GPCR) expressed in the dorsal horn of the spinal cord. Intrathecal (IT) administration allows for the direct delivery of **Sendide** to the cerebrospinal fluid (CSF), bypassing the blood-brain barrier and enabling targeted engagement with spinal receptors involved in nociceptive signaling.[1][2] These application notes provide a comprehensive overview, experimental protocols, and performance data for the intrathecal administration of **Sendide** in mice to study its potential as a central analgesic.

Mechanism of Action

Upon binding to NMSR2 on postsynaptic dorsal horn neurons, **Sendide** is hypothesized to activate a Gαi-coupled signaling cascade. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of ion channel activity.[3] Specifically, the signaling pathway is thought to enhance the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels (VGCCs). This combined action results in hyperpolarization of the neuronal membrane and reduced neurotransmitter release, thereby dampening the transmission of pain signals to higher brain centers.



Experimental Protocols Protocol 1: Preparation of Sendide for Intrathecal Injection

- Reconstitution: Reconstitute the lyophilized **Sendide** peptide in sterile, pyrogen-free 0.9% saline to create a 1 mg/mL stock solution.
- Aliquot and Storage: Aliquot the stock solution into low-protein-binding microcentrifuge tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
- Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution on ice. Dilute the stock solution with sterile 0.9% saline to the desired final concentrations (e.g., 0.1, 0.3, and 1.0 μg/5 μL). Keep the working solutions on ice until use.

Protocol 2: Intrathecal Injection Procedure in Mice[4][5] [6]

This protocol is adapted from established methods for direct intrathecal injection in awake or lightly anesthetized mice.[4][5]

- Animal Preparation: Use adult male C57BL/6 mice (20-25 g). Shave the fur over the lower back and lumbosacral region 24 hours prior to injection.[6]
- Anesthesia (if applicable): For anesthetized injections, induce anesthesia with 3% isoflurane and maintain at 1.5-2% during the procedure.[5]
- Positioning: Position the mouse in a prone position with its spine arched to maximize the intervertebral space.[5][7]
- Injection Site Identification: Palpate the pelvic girdle and identify the L5-L6 intervertebral space, which is typically located just above the iliac crests.[4][5]
- Injection:
 - Use a 30-gauge needle attached to a 25 μL Hamilton syringe.
 - Insert the needle vertically into the center of the identified L5-L6 intervertebral space.



- A characteristic tail-flick is a reliable indicator of successful entry into the intrathecal space.
 [4][7]
- \circ Inject a total volume of 5 µL slowly over 10-15 seconds.
- Hold the needle in place for an additional 10 seconds to prevent leakage before slowly withdrawing it.[4]
- Recovery: Place the mouse in a clean cage for recovery and monitor for any signs of motor impairment.

Protocol 3: Assessment of Analgesic Effects (Hot Plate Test)[8][9][10][11]

- Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.[8]
- Baseline Measurement: Before intrathecal injection, place each mouse on the hot plate apparatus, maintained at a constant temperature of 52 ± 0.5°C, and record the baseline latency to a nocifensive response (e.g., hind paw licking, shaking, or jumping).[9][8][10] A cut-off time of 30 seconds is used to prevent tissue damage.[8]
- Post-Injection Testing: At various time points after intrathecal injection of Sendide or vehicle (e.g., 15, 30, 60, and 120 minutes), place the mice back on the hot plate and measure the response latency.
- Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Protocol 4: Cerebrospinal Fluid (CSF) Collection for Pharmacokinetic Analysis[12][13][14][15]

- Animal Preparation: Anesthetize the mouse and fix its head in a stereotaxic frame.[11]
- Surgical Exposure: Make a midline skin incision on the back of the neck to expose the underlying muscles. Carefully dissect the muscles to reveal the cisterna magna membrane.



[12][11]

- CSF Collection:
 - Use a glass capillary tube attached to a micromanipulator.[12]
 - Carefully puncture the cisterna magna membrane with the capillary. CSF will be drawn into the capillary via capillary action or gentle negative pressure.[13][12]
 - Collect approximately 5-10 μL of CSF.[14]
- Sample Processing: Immediately transfer the CSF to a low-protein-binding tube containing a
 protease inhibitor cocktail and store at -80°C until analysis by LC-MS/MS.[12]

Data Presentation

Table 1: Dose-Response of Intrathecal Sendide on Thermal Latency (Hot Plate Test)

Data represents the peak analgesic effect observed 30 minutes post-injection.

Treatment Group (n=8)	Dose (μg)	Paw Withdrawal Latency (seconds) (Mean ± SEM)	% Maximum Possible Effect (%MPE)
Vehicle (Saline)	-	12.5 ± 0.8	5.2%
Sendide	0.1	18.2 ± 1.1*	35.6%
Sendide	0.3	24.5 ± 1.5	72.7%
Sendide	1.0	28.9 ± 0.9	97.1%

^{*}p<0.05, **p<0.01 compared to vehicle. Cut-off time = 30s.

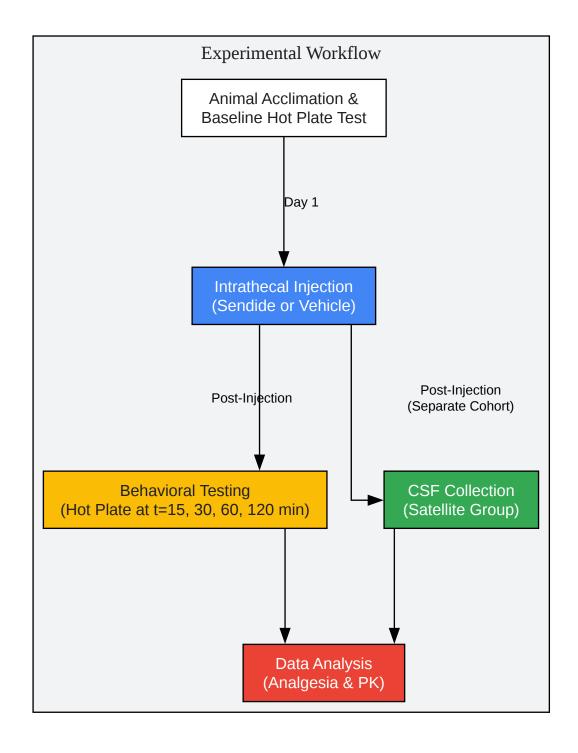
Table 2: Pharmacokinetic Profile of Intrathecal Sendide (1.0 μ g) in Mouse CSF



Time Post-Injection	CSF Concentration (ng/mL) (Mean ± SEM)
5 minutes	185.4 ± 22.1
15 minutes	98.6 ± 15.7
30 minutes	45.2 ± 9.8
60 minutes	15.1 ± 4.3
120 minutes	< 5.0 (Below LLOQ)

Visualizations

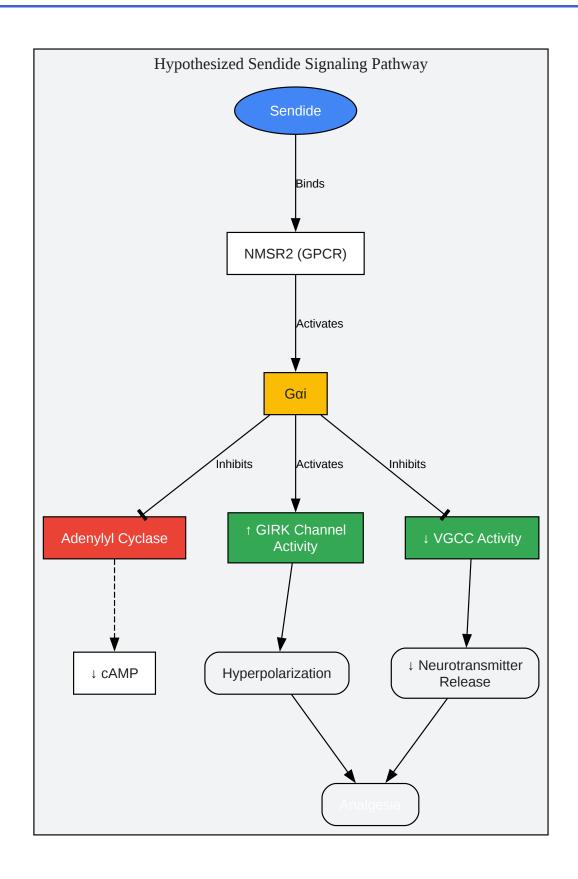




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Caption: Workflow for assessing **Sendide**'s analgesic and pharmacokinetic properties.





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Caption: **Sendide**'s proposed mechanism of action via the NMSR2 receptor.



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